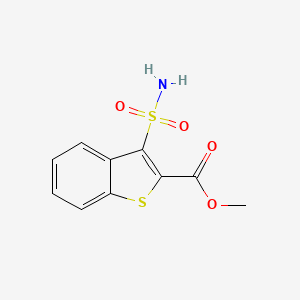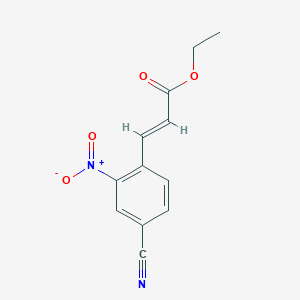![molecular formula C19H13Cl2F2N3O2 B2516274 N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea CAS No. 338784-71-7](/img/structure/B2516274.png)
N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea" is a chemically synthesized molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related urea derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. For instance, the use of N,N'-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent has been shown to be efficient for the synthesis of pyrimidone and pyrimidine derivatives, as well as for the N-chlorination of amino esters, amides, and peptides . These methods are advantageous due to their simplicity, efficiency, and the ability to proceed under mild conditions with quantitative yields. Although the specific synthesis of the compound is not detailed, these papers suggest that similar reagents and protocols could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. For example, the crystal structure of N'-(6-chloropyridin-3-formyl)-N-t-butyl urea has been established, showing that it belongs to the monoclinic crystal system and features intramolecular hydrogen bonding . Similarly, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea has a planar urea scaffold due to intramolecular hydrogen bonding and forms dimers through intermolecular hydrogen bonds . These structural insights are relevant for understanding the potential molecular conformation and interactions of "N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea".
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions. The conversion of oximes to ketones using CC-2 demonstrates the versatility of urea compounds in synthetic chemistry . The reactivity of such compounds can be influenced by the substituents on the urea moiety, which can be tailored for specific chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds, as well as π-π stacking interactions, can affect the compound's solubility, melting point, and stability . Additionally, the biological evaluation of urea derivatives, such as the series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, has shown significant antiproliferative effects against various cancer cell lines, indicating the potential for these compounds to act as anticancer agents . These properties are essential for the development of urea derivatives as pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
Research into the molecular structure of related compounds has highlighted the conformational dynamics and intramolecular interactions, such as hydrogen bonding. For example, studies on urea derivatives have shown the impact of substituents on molecular conformation, illustrating how these modifications influence the overall structure and potential reactivity of the compounds. The crystal structure analysis of a related benzoylphenylurea insecticide revealed insights into the arrangement of dichlorophenyl and difluorophenyl rings and their interactions within the crystal lattice, providing a basis for understanding the structural characteristics of similar compounds (Cho et al., 2015).
Anion Coordination Chemistry
Urea-based ligands have been studied for their anion coordination chemistry, showing how these compounds can interact with inorganic oxo-acids to form complexes. This research provides insight into the potential use of N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea in developing new materials or in catalysis by exploring its binding capabilities with various anions (Wu et al., 2007).
Supramolecular Assemblies
The ability of urea derivatives to form supramolecular assemblies through hydrogen bonding is another area of interest. Research on di-(m-pyridyl)-urea ligands has explored their self-assembly into metallo-supramolecular macrocycles, highlighting the potential applications of N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea in the creation of new molecular architectures for sensors, catalysts, or materials science (Troff et al., 2012).
Hydrogen Bonding and Complexation
The study of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine has shown how the conformational equilibrium and tautomeric shifts can be influenced by triple hydrogen bonding with other molecules. This suggests that N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea might exhibit similar behavior, which could be leveraged in molecular recognition or sensor applications (Kwiatkowski et al., 2019).
Anticancer Agent Development
In the realm of medicinal chemistry, novel pyridine derivatives bearing urea functional groups have been synthesized and evaluated as anticancer agents. Although the specific compound was not directly studied, this research indicates the potential pharmacological applications of structurally similar urea derivatives in the development of new treatments for cancer (Hafez & El-Gazzar, 2020).
Eigenschaften
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-3-(3,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F2N3O2/c20-14-2-1-3-15(21)13(14)10-26-9-12(5-7-18(26)27)25-19(28)24-11-4-6-16(22)17(23)8-11/h1-9H,10H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQWBRJTPIRKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)NC(=O)NC3=CC(=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

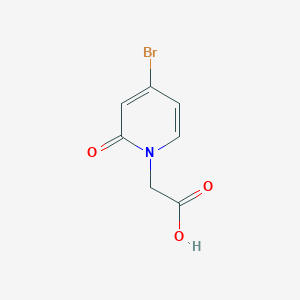
![4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide](/img/structure/B2516194.png)
![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)

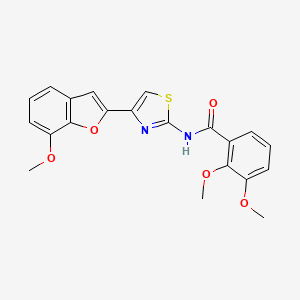
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516201.png)

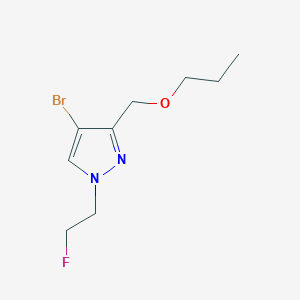

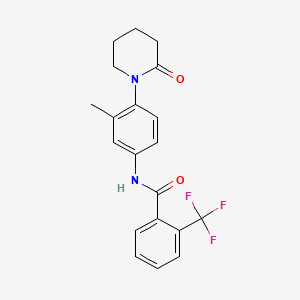

![5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2516210.png)
